3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin
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Overview
Description
3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin is a pteridine-based fluorescent guanosine analogue. This compound is widely used as a DNA uptake tracer in studies of DNA binding and dynamics. It exhibits an absorbance maximum at 350 nm and an emission maximum at 430 nm .
Mechanism of Action
Target of Action
The primary target of 3-Methyl-8-(2’-deoxy-beta-D-ribofuranosyl)isoxanthopterin is DNA . This compound is a pteridine-based fluorescent guanosine analogue , which means it can mimic the structure of guanosine, a component of DNA.
Mode of Action
3-Methyl-8-(2’-deoxy-beta-D-ribofuranosyl)isoxanthopterin interacts with DNA as a tracer . It is widely used in studies of DNA binding and dynamics . The compound has an absorbance maximum at 350 nm and an emission maximum at 430 nm , which allows it to be detected and tracked in these studies.
Result of Action
The molecular and cellular effects of 3-Methyl-8-(2’-deoxy-beta-D-ribofuranosyl)isoxanthopterin’s action are primarily related to its role as a DNA tracer. It can be used to study the dynamics of DNA, including how DNA interacts with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pteridine core structure.
Glycosylation: The pteridine core is glycosylated with 2-deoxy-b-D-ribofuranose under acidic conditions to form the ribofuranosyl derivative.
Methylation: The final step involves the methylation of the 3-position on the pteridine ring to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pteridine core.
Substitution: Substitution reactions can occur at the methyl or ribofuranosyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in studies of DNA binding and dynamics.
Biology: Employed in the investigation of DNA repair mechanisms and enzyme interactions.
Industry: Utilized in the development of fluorescent dyes and tracers for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Isoxanthopterin: The parent compound, which lacks the ribofuranosyl and methyl groups.
8-Azaguanine: Another pteridine-based compound with similar fluorescent properties.
2-Aminopurine: A fluorescent analogue of adenine used in similar applications.
Uniqueness
3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin is unique due to its specific structural modifications, which enhance its fluorescent properties and make it particularly useful in DNA binding and dynamics studies. Its ability to act as a DNA uptake tracer sets it apart from other similar compounds .
Properties
CAS No. |
170379-51-8 |
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Molecular Formula |
C12H15N5O5 |
Molecular Weight |
309.28 g/mol |
IUPAC Name |
2-amino-8-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpteridine-4,7-dione |
InChI |
InChI=1S/C12H15N5O5/c1-16-11(21)9-10(15-12(16)13)17(7(20)3-14-9)8-2-5(19)6(4-18)22-8/h3,5-6,8,18-19H,2,4H2,1H3,(H2,13,15)/t5?,6-,8-/m1/s1 |
InChI Key |
RJCSBEHKYSZPAX-KYVYOHOSSA-N |
SMILES |
CN1C(=O)C2=C(N=C1N)N(C(=O)C=N2)C3CC(C(O3)CO)O |
Isomeric SMILES |
CN1C(=O)C2=C(N=C1N)N(C(=O)C=N2)[C@H]3CC([C@H](O3)CO)O |
Canonical SMILES |
CN1C(=O)C2=C(N=C1N)N(C(=O)C=N2)C3CC(C(O3)CO)O |
Synonyms |
2-Amino-8-(2-deoxy-β-D-erythro-pentofuranosyl)-3-methyl-4,7(3H,8H)-pteridinedione; 3-MI |
Origin of Product |
United States |
Q1: How does the choice of fluorescent label impact oligonucleotide uptake in cells?
A1: The research indicates that the choice of fluorescent moiety attached to an oligonucleotide can significantly influence its cellular uptake pathway. The study compared 3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin (3MI) to the commonly used 5-carboxyfluorescein (5-FAM) in labeling oligonucleotides. Results showed that 3MI-labeled oligonucleotides were able to traverse the plasma membrane through a specific nucleic acid-selective channel in LLC-PK1 cells, while 5-FAM-labeled oligonucleotides did not exhibit the same permeability. [] This suggests that 3MI may facilitate oligonucleotide uptake through specific pathways that are inaccessible to 5-FAM-labeled counterparts, highlighting the importance of fluorescent label selection in studying nucleic acid transport.
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